molecular formula C14H16N2O B14539612 1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one CAS No. 62437-94-9

1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one

Cat. No.: B14539612
CAS No.: 62437-94-9
M. Wt: 228.29 g/mol
InChI Key: BNBVCUMWEUWUNF-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of tetrahydroazepinoindoles, which are characterized by a fused ring system incorporating an indole and an azepine ring. The compound has garnered interest due to its potential biological activities and its role as a ligand in receptor binding studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroazepinoindoles with different functional groups .

Scientific Research Applications

1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist of the farnesoid X receptor (FXR), influencing lipid metabolism and cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-{[4-(3-morpholin-4-ylpropoxy)phenyl]carbonyl}-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate
  • 8-Fluoro-1,1-dimethyl-3-{[4-(3-morpholin-4-ylpropoxy)phenyl]carbonyl}-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate

Uniqueness

1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one is unique due to its specific structural features and the presence of both indole and azepine rings. This unique structure contributes to its distinct biological activities and its potential as a versatile ligand in receptor binding studies .

Properties

CAS No.

62437-94-9

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1,6-dimethyl-4,5-dihydro-3H-azepino[3,2-b]indol-2-one

InChI

InChI=1S/C14H16N2O/c1-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(17)16(14)2/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

BNBVCUMWEUWUNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)N(C(=O)CCC2)C

Origin of Product

United States

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